2-{[6-METHYL-2-(4-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}ACETAMIDE
CAS No.: 1031962-22-7
Cat. No.: VC6666366
Molecular Formula: C21H28N4O2S
Molecular Weight: 400.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1031962-22-7 |
|---|---|
| Molecular Formula | C21H28N4O2S |
| Molecular Weight | 400.54 |
| IUPAC Name | 2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy-N-[(4-methylsulfanylphenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C21H28N4O2S/c1-15-8-10-25(11-9-15)21-23-16(2)12-20(24-21)27-14-19(26)22-13-17-4-6-18(28-3)7-5-17/h4-7,12,15H,8-11,13-14H2,1-3H3,(H,22,26) |
| Standard InChI Key | NHVCPYVVCQIXPE-UHFFFAOYSA-N |
| SMILES | CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NCC3=CC=C(C=C3)SC)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s molecular formula, C₂₁H₂₈N₄O₂S, reflects a hybrid structure combining a pyrimidine ring substituted with a methyl group at position 6 and a 4-methylpiperidine group at position 2. An acetamide linker bridges this pyrimidine to a benzyl group bearing a methylsulfanyl substituent at the para position. The SMILES notation (CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NCC3=CC=C(C=C3)SC)C) and InChIKey (NHVCPYVVCQIXPE-UHFFFAOYSA-N) further elucidate its stereochemical configuration.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 400.54 g/mol |
| IUPAC Name | 2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy-N-[(4-methylsulfanylphenyl)methyl]acetamide |
| Solubility | Not publicly available |
| PubChem CID | 46391537 |
Synthesis and Reaction Pathways
Synthetic Methodology
The synthesis of this compound involves multi-step organic reactions, typically commencing with the formation of the pyrimidine core. Key steps include:
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Pyrimidine Ring Construction: Cyclization of thiourea derivatives with β-diketones under acidic conditions yields the 2-aminopyrimidine scaffold.
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Piperidine Substitution: Nucleophilic substitution at position 2 of the pyrimidine ring with 4-methylpiperidine introduces the piperidine moiety, often facilitated by coupling agents like HATU or EDCI.
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Acetamide Linkage: Reaction of the pyrimidine intermediate with chloroacetyl chloride, followed by amidation with 4-(methylsulfanyl)benzylamine, completes the assembly.
Critical parameters such as solvent choice (e.g., DMF or THF), temperature control (0–25°C), and stoichiometric ratios optimize yields, which range from 60–75% in published protocols.
Reactivity and Stability
The compound exhibits reactivity typical of acetamides, including susceptibility to hydrolysis under strongly acidic or basic conditions. The methylsulfanyl group enhances lipophilicity, impacting solubility and membrane permeability. Stability studies indicate degradation under UV light, necessitating storage in amber vials at -20°C.
Mechanism of Action and Biological Targets
Target Engagement
While detailed in vivo data remain limited, in vitro assays suggest interaction with protein kinases, particularly those involved in cell proliferation and apoptosis. The pyrimidine-piperidine core may mimic ATP-binding motifs, enabling competitive inhibition of kinase active sites.
Pharmacological Effects
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Kinase Inhibition: Preliminary studies indicate IC₅₀ values in the nanomolar range for kinases such as CDK2 and EGFR, though target specificity requires further validation.
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Cellular Effects: In HeLa cells, the compound reduces viability by 40–60% at 10 µM, suggesting antiproliferative activity.
Applications in Biomedical Research
Lead Compound Development
The structural complexity and modularity of this acetamide make it a promising scaffold for drug discovery. Modifications to the piperidine or methylsulfanyl groups could enhance selectivity for oncological or neurological targets.
Table 2: Comparison with Related Acetamides
The methylsulfanyl group in the target compound confers distinct electronic and steric properties, potentially improving target binding compared to halogenated analogues .
Analytical Characterization
Spectroscopic Techniques
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NMR Spectroscopy: ¹H NMR (DMSO-d₆) displays characteristic signals at δ 2.25 (piperidine CH₃), δ 6.82 (pyrimidine H), and δ 7.30 (aromatic H).
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Mass Spectrometry: ESI-MS reveals a molecular ion peak at m/z 401.3 [M+H]⁺, consistent with the molecular formula.
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